molecular formula C12H7F6N3O B7547954 N-(1H-pyrazol-5-yl)-3,5-bis(trifluoromethyl)benzamide

N-(1H-pyrazol-5-yl)-3,5-bis(trifluoromethyl)benzamide

Cat. No. B7547954
M. Wt: 323.19 g/mol
InChI Key: JPSVNRVJTICLDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1H-pyrazol-5-yl)-3,5-bis(trifluoromethyl)benzamide, also known as BVT-2733, is a novel small molecule that has gained attention in recent years due to its potential therapeutic applications. This compound belongs to the class of benzamides and has been found to exhibit promising results in preclinical studies.

Mechanism of Action

The mechanism of action of N-(1H-pyrazol-5-yl)-3,5-bis(trifluoromethyl)benzamide is not fully understood, but it is believed to act by inhibiting the activity of a key enzyme called poly(ADP-ribose) polymerase (PARP). PARP is involved in DNA repair and cell survival, and its inhibition by N-(1H-pyrazol-5-yl)-3,5-bis(trifluoromethyl)benzamide leads to the accumulation of DNA damage and ultimately cell death. N-(1H-pyrazol-5-yl)-3,5-bis(trifluoromethyl)benzamide has also been found to modulate other signaling pathways, including the PI3K/Akt/mTOR pathway, which is involved in cell growth and proliferation.
Biochemical and Physiological Effects:
N-(1H-pyrazol-5-yl)-3,5-bis(trifluoromethyl)benzamide has been found to exhibit several biochemical and physiological effects. In preclinical studies, N-(1H-pyrazol-5-yl)-3,5-bis(trifluoromethyl)benzamide has been shown to inhibit tumor growth and induce cell death in cancer cells. N-(1H-pyrazol-5-yl)-3,5-bis(trifluoromethyl)benzamide has also been found to reduce inflammation in animal models of inflammatory diseases. In addition, N-(1H-pyrazol-5-yl)-3,5-bis(trifluoromethyl)benzamide has been shown to improve metabolic parameters such as glucose tolerance and insulin sensitivity in animal models of metabolic disorders.

Advantages and Limitations for Lab Experiments

N-(1H-pyrazol-5-yl)-3,5-bis(trifluoromethyl)benzamide has several advantages for lab experiments, including its high purity and stability, which allows for accurate dosing and reproducibility of results. N-(1H-pyrazol-5-yl)-3,5-bis(trifluoromethyl)benzamide has also been found to have low toxicity in preclinical studies, making it a promising candidate for further development. However, one of the limitations of N-(1H-pyrazol-5-yl)-3,5-bis(trifluoromethyl)benzamide is its relatively short half-life, which may require frequent dosing in clinical settings.

Future Directions

There are several future directions for research on N-(1H-pyrazol-5-yl)-3,5-bis(trifluoromethyl)benzamide. One area of interest is the development of combination therapies using N-(1H-pyrazol-5-yl)-3,5-bis(trifluoromethyl)benzamide and other agents, such as chemotherapy or immunotherapy, to enhance its anti-tumor activity. Another potential direction is the investigation of N-(1H-pyrazol-5-yl)-3,5-bis(trifluoromethyl)benzamide in combination with other PARP inhibitors or other signaling pathway inhibitors. Additionally, further studies are needed to fully understand the mechanism of action of N-(1H-pyrazol-5-yl)-3,5-bis(trifluoromethyl)benzamide and its potential in treating other diseases beyond cancer.

Synthesis Methods

The synthesis of N-(1H-pyrazol-5-yl)-3,5-bis(trifluoromethyl)benzamide involves several steps, starting with the reaction of 3,5-bis(trifluoromethyl)benzoyl chloride with 1H-pyrazole in the presence of a base such as triethylamine. The resulting intermediate is then subjected to further reactions to yield the final product. The synthesis of N-(1H-pyrazol-5-yl)-3,5-bis(trifluoromethyl)benzamide has been optimized to achieve high yield and purity.

Scientific Research Applications

N-(1H-pyrazol-5-yl)-3,5-bis(trifluoromethyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research has been in the field of cancer, where N-(1H-pyrazol-5-yl)-3,5-bis(trifluoromethyl)benzamide has been found to exhibit anti-tumor activity in several preclinical models. In addition to cancer, N-(1H-pyrazol-5-yl)-3,5-bis(trifluoromethyl)benzamide has also been studied for its potential in treating other diseases such as inflammation, neurodegenerative disorders, and metabolic disorders.

properties

IUPAC Name

N-(1H-pyrazol-5-yl)-3,5-bis(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F6N3O/c13-11(14,15)7-3-6(4-8(5-7)12(16,17)18)10(22)20-9-1-2-19-21-9/h1-5H,(H2,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPSVNRVJTICLDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1)NC(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F6N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1H-pyrazol-5-yl)-3,5-bis(trifluoromethyl)benzamide

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